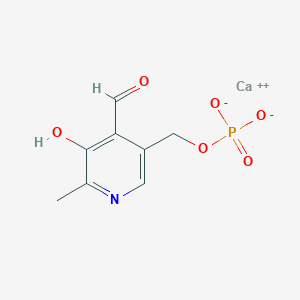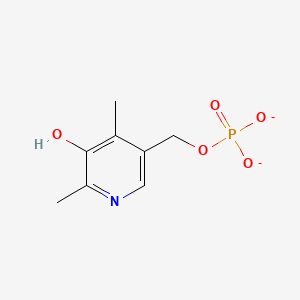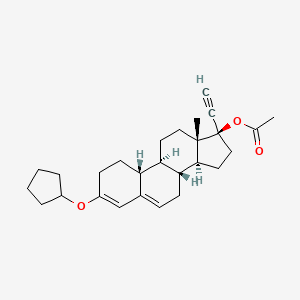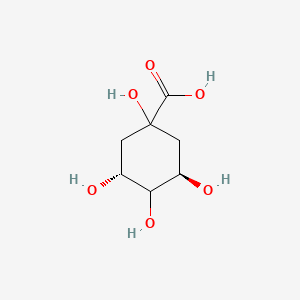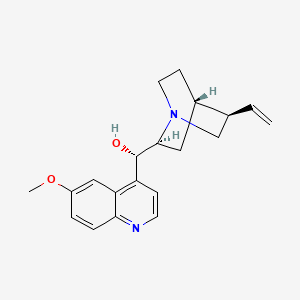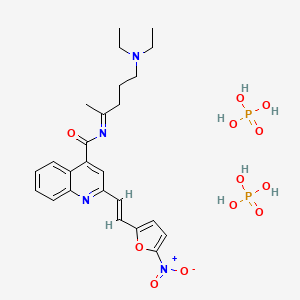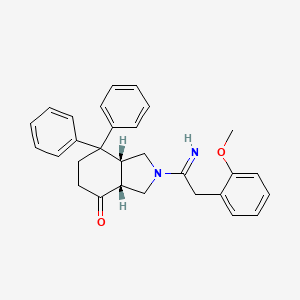
RP 67580
Vue d'ensemble
Description
RP 67580 est un antagoniste non peptidique de la substance P, qui inhibe de manière compétitive la liaison de la substance P tritiée au récepteur 1 de la neurokinine dans les membranes cérébrales de rat . C'est un antagoniste spécifique du récepteur 1 de la neurokinine et il est utilisé dans la recherche sur la douleur et l'inflammation neurogène .
Applications De Recherche Scientifique
RP 67580 has several scientific research applications, including:
Chemistry: Used as a tool to study the binding properties and inhibition mechanisms of neurokinin receptor 1.
Biology: Employed in research to understand the role of substance P and neurokinin receptor 1 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating pain and neurogenic inflammation.
Industry: Utilized in the development of new drugs targeting neurokinin receptor 1 .
Mécanisme D'action
Target of Action
RP 67580, also known as 49U9M41BGY, is a non-peptide antagonist of Substance P (SP). Its primary target is the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system, and it plays a crucial role in pain perception and neurogenic inflammation .
Mode of Action
This compound competitively inhibits the binding of Substance P, a neuropeptide, to the NK1 receptor . By blocking the interaction between Substance P and the NK1 receptor, this compound prevents the activation of the receptor and subsequent signal transduction pathways .
Biochemical Pathways
It is known that the nk1 receptor, when activated by substance p, can trigger various intracellular signaling pathways involved in pain perception and inflammation . By blocking the NK1 receptor, this compound may disrupt these pathways, thereby reducing pain and inflammation .
Result of Action
The primary result of this compound’s action is the inhibition of Substance P-mediated activation of the NK1 receptor . This can lead to a reduction in pain and neurogenic inflammation, making this compound potentially useful in the research of these conditions .
Analyse Biochimique
Biochemical Properties
RP 67580 plays a crucial role in biochemical reactions by acting as a selective antagonist of the NK1 receptor. It competitively inhibits the binding of substance P, a neuropeptide involved in pain transmission and inflammation, to the NK1 receptor. The inhibition constant (Ki) for this compound is 4.16 nM, indicating its high affinity for the NK1 receptor . This compound interacts specifically with the NK1 receptor, blocking the receptor’s ability to bind with substance P and thereby preventing the downstream signaling pathways that lead to pain and inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting the NK1 receptor, this compound reduces the inflammatory response and pain perception in cells. It has been shown to ameliorate meningoencephalitic responses in mouse models by reducing astrocyte activation and the severity of inflammatory responses . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by blocking the effects of substance P, which is known to mediate various cellular responses including inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NK1 receptor, where it acts as a competitive antagonist. This binding prevents substance P from interacting with the NK1 receptor, thereby inhibiting the receptor’s activation and subsequent signaling pathways. This compound’s interaction with the NK1 receptor involves specific binding sites located in the transmembrane segments of the receptor . This inhibition leads to a decrease in the production of inositol phosphates and other secondary messengers that are typically generated upon NK1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory effects on the NK1 receptor over extended periods . In in vitro and in vivo studies, this compound has shown consistent efficacy in reducing pain and inflammation over time. Repeated freeze-thaw cycles should be avoided to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 0.03 to 1 mg/kg, showing dose-dependent inhibition of neurogenic inflammation . Higher doses of this compound have been associated with more pronounced anti-inflammatory and analgesic effects. At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes enzymatic degradation. The metabolic pathways of this compound involve oxidative processes that convert the compound into inactive metabolites, which are then excreted from the body . These metabolic processes ensure that this compound is effectively cleared from the system after exerting its pharmacological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for the NK1 receptor, which is expressed in various tissues, including the brain and peripheral nervous system . This compound’s ability to cross the blood-brain barrier allows it to exert its effects on central nervous system tissues, where it can modulate pain and inflammation .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the NK1 receptor, which is found on the plasma membrane of target cells. Upon binding to the NK1 receptor, this compound can influence receptor trafficking and localization within the cell. Inflammatory conditions can alter the subcellular distribution of the NK1 receptor, affecting the efficacy of this compound . The compound’s interaction with the NK1 receptor may also involve post-translational modifications that direct it to specific cellular compartments.
Analyse Des Réactions Chimiques
RP 67580 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.
Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants, des réducteurs et des catalyseurs spécifiques.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés de liaison et les mécanismes d'inhibition du récepteur 1 de la neurokinine.
Biologie : Utilisé dans la recherche pour comprendre le rôle de la substance P et du récepteur 1 de la neurokinine dans divers processus biologiques.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement de la douleur et de l'inflammation neurogène.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 1 de la neurokinine .
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive la liaison de la substance P au récepteur 1 de la neurokinine. Cette inhibition empêche l'activation du récepteur 1 de la neurokinine, qui est impliqué dans la transmission des signaux de douleur et la régulation des réponses inflammatoires. Les cibles moléculaires de this compound comprennent le récepteur 1 de la neurokinine, et les voies impliquées sont liées à la signalisation de la douleur et de l'inflammation .
Comparaison Avec Des Composés Similaires
RP 67580 est comparé à d'autres composés similaires, tels que :
GR205171 : Un autre antagoniste du récepteur 1 de la neurokinine avec des propriétés de liaison similaires.
SR140333 : Un antagoniste sélectif du récepteur 1 de la neurokinine.
NKP-608 : Un antagoniste puissant et sélectif du récepteur 1 de la neurokinine avec des effets anxiolytiques chez les rongeurs. This compound est unique en termes d'affinité de liaison spécifique et de sélectivité pour le récepteur 1 de la neurokinine, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Méthodes De Préparation
La synthèse du RP 67580 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et ne sont pas facilement disponibles dans la littérature publique. Les méthodes de production industrielle du this compound ne sont pas non plus divulguées, car elles sont généralement protégées par des brevets et des secrets commerciaux .
Propriétés
IUPAC Name |
(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOQFANCXZMAU-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929179 | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135911-02-3 | |
| Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-67580 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-67580 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RP 67580 interact with the NK1R?
A1: this compound binds to the NK1R in a competitive manner, preventing the endogenous ligand, substance P (SP), from binding and activating the receptor [, , ]. This interaction inhibits the downstream signaling pathways typically activated by SP.
Q2: What are the downstream effects of NK1R antagonism by this compound?
A2: this compound effectively inhibits SP-induced biological responses, including:
- Reduction of plasma extravasation: this compound significantly reduces plasma extravasation induced by various stimuli, including SP, septide, capsaicin, xylene, and electrical nerve stimulation [, , , , , ]. This suggests its potential in treating inflammatory conditions.
- Antinociceptive effects: this compound demonstrates antinociceptive activity in several pain models, such as formalin-induced pain and phenylbenzoquinone-induced writhing [, , ]. This indicates its potential as an analgesic agent.
- Modulation of cardiovascular responses: this compound attenuates the cardiovascular responses to stress, such as increases in blood pressure and heart rate, suggesting a role of NK1R in stress responses [, ].
- Inhibition of neurogenic inflammation: this compound effectively blocks neurogenic inflammation induced by chemical irritants and electrical nerve stimulation, highlighting its potential for treating inflammatory conditions [, ].
Q3: Does this compound affect the release of other neurotransmitters?
A3: Yes, research indicates that this compound can influence the release of other neurochemicals. For instance, when dialyzed in the ventral respiratory column of goats, this compound increased SP, serotonin, and glycine concentrations, while decreasing thyrotropin-releasing hormone levels []. This highlights the interconnected nature of neuromodulatory systems.
Q4: Are there differences in the sensitivity of NK1 receptors to this compound across species?
A4: Yes, studies show significant species differences in the affinity of this compound for NK1 receptors. For instance, this compound displays a 25-fold lower affinity for human NK1 receptors compared to rat NK1 receptors []. This highlights the importance of considering species-specific variations in drug development and pharmacological research.
Q5: Which structural features of this compound are essential for its NK1R antagonist activity?
A5: Research suggests that specific structural elements of this compound are crucial for its interaction with the NK1R. These include:
- Stereochemistry: The (3aR,7aR) configuration of this compound is crucial for its activity, as its enantiomer (RP 68651) lacks significant antagonist activity [, ].
Q6: Can modifications to the structure of this compound alter its activity or selectivity?
A6: Yes, even subtle alterations to the structure of this compound can significantly impact its pharmacological profile []. For example:
Q7: Have researchers identified any this compound analogs with improved pharmacological properties?
A7: Yes, ongoing research focuses on developing analogs of this compound with enhanced pharmacological profiles. For instance, RPR100893, a perhydroisoindolol derivative structurally related to this compound, exhibits selectivity for the human NK1 receptor, in contrast to the rat receptor preference of this compound [, ]. This highlights the potential for optimizing the structure of this compound to develop more effective and selective NK1R antagonists.
Q8: What are the potential therapeutic applications of this compound?
A8: Given its pharmacological profile, this compound shows promise for treating various conditions, including:
Q9: What are the limitations of this compound as a therapeutic agent?
A9: Despite its promising pharmacological profile, this compound has some limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
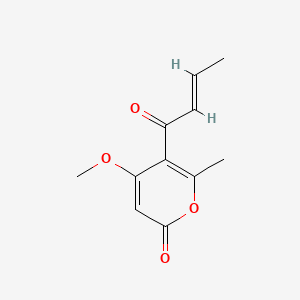
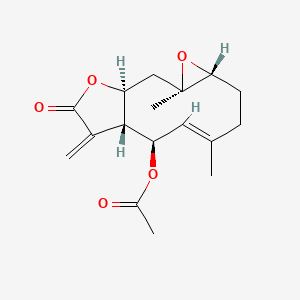
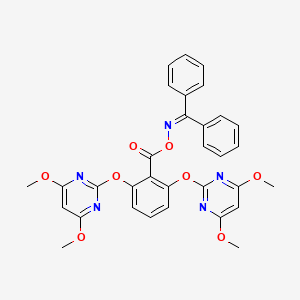
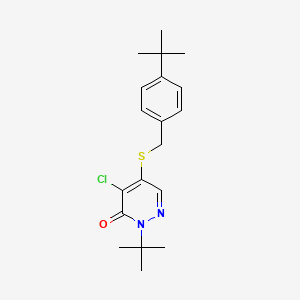
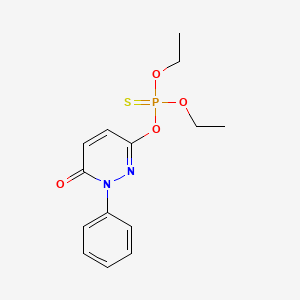

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)

